molecular formula C7H3ClF3I B115185 3-Chloro-4-iodobenzotrifluoride CAS No. 141738-80-9

3-Chloro-4-iodobenzotrifluoride

Cat. No. B115185
CAS RN: 141738-80-9
M. Wt: 306.45 g/mol
InChI Key: ULJRBVGSKAKZKQ-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF3I . It is also known by other names such as 2-Chloro-1-iodo-4-(trifluoromethyl)benzene and 3-Chloro-4-iodo-α,α,α-trifluorotoluene . It is typically stabilized with a copper chip .


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-iodobenzotrifluoride is 306.45 . The InChI key for this compound is ULJRBVGSKAKZKQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Iodobenzotrifluoride, a similar compound, has been reported to undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has also been investigated .


Physical And Chemical Properties Analysis

3-Chloro-4-iodobenzotrifluoride is a liquid at 20°C . It has a density of 1.9802 g/mL at 25°C and a refractive index (n20/D) of 1.534 . The boiling point is 60°C at 0.2 mmHg .

Scientific Research Applications

Organic Synthesis

3-Chloro-4-iodobenzotrifluoride is often used as a starting material in organic synthesis due to its unique structure and reactivity . The presence of both a halogen (iodine) and a trifluoromethyl group makes it a versatile compound for various transformations.

Mizoroki-Heck Reaction

This compound can act as a substrate with an electron-deficient aromatic ring during the Mizoroki-Heck reaction with acrylic acid. This reaction affords 4-trifluoromethylcinnamic acid .

Aminocarbonylation

3-Chloro-4-iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . This reaction is a key step in the synthesis of various pharmaceutical compounds.

Sonogashira Coupling

The Sonogashira coupling reaction between 3-iodobenzotrifluoride and phenylacetylene using a palladium system has been reported . This reaction is widely used in the synthesis of conjugated polymers and materials.

Preparation of Zinc Porphyrins

3-Iodobenzotrifluoride was used in the preparation of zinc 5,10,15,20-tetrakis(3-(trifluoromethyl)phenylethynyl)porphyrin . These porphyrins have applications in photodynamic therapy and solar cells.

Material Science

Due to its unique properties, 3-Chloro-4-iodobenzotrifluoride can be used in the development of new materials. For example, it can be used in the synthesis of new polymers with improved properties .

Safety and Hazards

3-Chloro-4-iodobenzotrifluoride is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing with plenty of water if it comes into contact with skin or eyes .

Mechanism of Action

Target of Action

3-Chloro-4-iodobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF3I

Mode of Action

Similar compounds have been shown to undergo reactions such as aminocarbonylation . In this process, the compound interacts with its targets, leading to changes in their structure and function.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of306.45 and density of 1.98 , can influence its bioavailability and pharmacokinetics.

properties

IUPAC Name

2-chloro-1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRBVGSKAKZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371477
Record name 3-Chloro-4-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-iodobenzotrifluoride

CAS RN

141738-80-9
Record name 3-Chloro-4-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-iodobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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